molecular formula C19H18N2O5 B15199020 Fmoc-IsoAsn-OH

Fmoc-IsoAsn-OH

Cat. No.: B15199020
M. Wt: 354.4 g/mol
InChI Key: VHRMWRHTRSQVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorenylmethyloxycarbonyl-D-asparagine amide: is a derivative of asparagine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.

Scientific Research Applications

Chemistry: Fluorenylmethyloxycarbonyl-D-asparagine amide is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .

Medicine: Fluorenylmethyloxycarbonyl-D-asparagine amide is used in the development of peptide-based therapeutics. Its use in solid-phase peptide synthesis allows for the efficient production of peptide drugs .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based biomaterials for various applications .

Mechanism of Action

The fluorenylmethyloxycarbonyl group protects the amino group of D-asparagine, preventing unwanted reactions during peptide synthesis. The protecting group is removed under basic conditions, revealing the free amine, which can then participate in coupling reactions to form peptide bonds .

Properties

IUPAC Name

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMWRHTRSQVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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